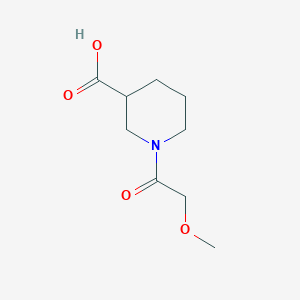

1-(Methoxyacetyl)piperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-methoxyacetyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-14-6-8(11)10-4-2-3-7(5-10)9(12)13/h7H,2-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCQIBSPWOGWEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588301 | |

| Record name | 1-(Methoxyacetyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926238-94-0 | |

| Record name | 1-(Methoxyacetyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material and Functionalization

- Starting Material: The synthesis often begins with 3-hydroxypiperidine or 3-substituted piperidine derivatives protected as tert-butyl esters or carbamates to control reactivity.

- Methoxyacetylation: The nitrogen atom of piperidine is acylated with methoxyacetyl chloride or methoxyacetic anhydride under controlled conditions to introduce the methoxyacetyl group.

Carboxylic Acid Installation

- The carboxylic acid at the 3-position can be introduced via oxidation of a corresponding alcohol or via direct substitution reactions on a protected piperidine ring.

- Alternatively, selective cross-coupling reactions (e.g., Suzuki-type) using boronic acid derivatives and palladium catalysts allow installation of substituents at the 3-position, which can be subsequently converted into the carboxylic acid functionality.

Protection and Deprotection

- Protecting groups such as tert-butyl esters are used to mask the carboxylic acid during intermediate steps.

- After functional group transformations, acidic or basic conditions are applied to remove protecting groups and liberate the free carboxylic acid.

Reaction Conditions and Catalysts

| Step | Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|

| Methoxyacetylation | Methoxyacetyl chloride, base (e.g., triethylamine) | Room temperature to mild heating | Controlled addition to avoid over-acylation |

| Cross-coupling (Suzuki) | Boronic acid/ester, Pd catalyst (e.g., Pd(PPh3)4) | 80-110 °C, inert atmosphere | Enables installation of substituents at 3-position |

| Reductive amination | Amine, reducing agent (e.g., NaBH3CN) | Room temperature to 50 °C | Used for amine functionalization |

| Deprotection | Acidic (e.g., TFA) or basic hydrolysis | Room temperature | Removes tert-butyl or other protecting groups |

Example Synthetic Sequence (Based on Patent US8153629B2)

- Preparation of 3-methoxymethyl-piperidine-1-carboxylic acid tert-butyl ester: Starting from 4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester, the hydroxyl group is converted to a methoxymethyl substituent.

- Cross-coupling reaction: A palladium-catalyzed Suzuki-type cross-coupling reaction is performed with a boronic acid derivative to introduce the desired substituent at the 3-position.

- Reductive amination: The intermediate is subjected to reductive amination to install the methoxyacetyl group on the nitrogen.

- Deprotection: The tert-butyl ester protecting group is removed under acidic conditions to yield the free carboxylic acid.

This sequence affords the target 1-(Methoxyacetyl)piperidine-3-carboxylic acid with good purity and yield.

Research Findings and Optimization

- Catalyst Loading: Lower catalyst loading (<0.02 wt %) in cross-coupling reactions can reduce side reactions and discoloration, improving product purity.

- Temperature Control: Maintaining reaction temperatures between 60-80 °C during key steps avoids undesired by-products and discoloration.

- Salt Formation: The compound can be converted to pharmaceutically acceptable salts (e.g., hydrochloride, succinate) to improve stability and handling.

Data Summary Table

Chemical Reactions Analysis

1-(Methoxyacetyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield alcohols or amines as the major products.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Drug Development : The compound is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders due to its piperidine structure, which is known for enhancing blood-brain barrier permeability .

- Analgesics and Antidepressants : Research indicates its potential as a scaffold for developing new analgesics and antidepressants, leveraging its structural properties to modify pharmacokinetic profiles .

-

Biochemical Studies

- Enzyme Inhibition Studies : It has been employed in studies aimed at understanding enzyme interactions, particularly in the context of inhibitors that target specific pathways involved in metabolic disorders.

- Biosensors : The compound's ability to interact with biological molecules makes it suitable for developing biosensors that can detect specific biomolecules or changes in cellular environments .

-

Synthetic Chemistry

- Reagent in Organic Synthesis : 1-(Methoxyacetyl)piperidine-3-carboxylic acid serves as a versatile reagent in various organic synthesis reactions, including acylation and alkylation processes, facilitating the formation of complex molecules .

- Building Block for Complex Molecules : Its unique structure allows it to act as a building block for synthesizing more complex compounds used in pharmaceuticals and agrochemicals .

Case Study 1: Development of Neurological Agents

A study published in a peer-reviewed journal highlighted the synthesis of a novel series of piperidine derivatives based on 1-(methoxyacetyl)piperidine-3-carboxylic acid. These derivatives exhibited significant activity against specific serotonin receptors, suggesting their potential use as antidepressants. The modifications to the piperidine ring improved binding affinity and selectivity compared to existing drugs on the market.

Case Study 2: Enzyme Inhibition

In another study, researchers explored the inhibitory effects of derivatives of this compound on certain metabolic enzymes involved in diabetes. The findings demonstrated that modifications to the methoxyacetyl group could enhance inhibitory potency, paving the way for new therapeutic agents targeting metabolic syndromes .

Mechanism of Action

The mechanism of action of 1-(Methoxyacetyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This binding can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 1-(methoxyacetyl)piperidine-3-carboxylic acid and their substituent-driven differences:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The methoxyacetyl group in 1-(methoxyacetyl)piperidine-3-carboxylic acid enhances solubility compared to the acetyl group in 1-acetylpiperidine-3-carboxylic acid, which is more lipophilic .

- Biological Activity : RPR260243, a bulkier analogue with a trifluorophenylpropynyl group, exhibits hERG1 channel activation, while simpler derivatives like 1-acetylpiperidine-3-carboxylic acid lack this activity, highlighting the role of substituent size and electronic properties in target engagement .

Q & A

Basic Research: What synthetic routes are available for 1-(Methoxyacetyl)piperidine-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of piperidine-carboxylic acid derivatives typically involves multi-step reactions. For example:

- Step 1: Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups (e.g., via Boc anhydride) to prevent unwanted side reactions .

- Step 2: Methoxyacetylation using methoxyacetyl chloride in the presence of a base (e.g., triethylamine) under inert atmosphere .

- Step 3: Deprotection of the Boc group under acidic conditions (e.g., HCl in dioxane) .

Key Reaction Conditions:

Data Contradiction Note: Yields for similar compounds vary between 60–85% depending on purity of intermediates .

Basic Research: How should researchers purify 1-(Methoxyacetyl)piperidine-3-carboxylic acid to achieve >95% purity?

Methodological Answer:

- Recrystallization: Use ethanol/water (3:1 v/v) at 50°C, followed by slow cooling to 4°C to isolate crystalline product .

- Column Chromatography: Employ silica gel (200–300 mesh) with ethyl acetate/hexane (1:1) as eluent. Monitor fractions via HPLC .

- HPLC Purification: Use a C18 column with acetonitrile/water (0.1% TFA) gradient (5→95% ACN over 20 min) for analytical validation .

Critical Note: Avoid prolonged exposure to moisture, as the compound may hydrolyze .

Basic Research: What analytical techniques are recommended for structural characterization?

Methodological Answer:

- NMR: ¹H/¹³C NMR in DMSO-d₆ to confirm methoxyacetyl (-COCH₂OCH₃) and piperidine ring protons (δ 1.5–3.5 ppm) .

- Mass Spectrometry (HRMS): ESI+ mode to verify molecular ion [M+H]⁺ (calculated for C₉H₁₅NO₄: 201.1001) .

- HPLC: Use a mobile phase of 0.1% formic acid in water/ACN (70:30) with UV detection at 210 nm for purity assessment .

Reference Data: For related analogs, melting points range from 150–185°C, correlating with crystallinity .

Advanced Research: How can computational modeling predict the reactivity of 1-(Methoxyacetyl)piperidine-3-carboxylic acid in nucleophilic acyl substitution?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilicity of the carbonyl group. The methoxyacetyl moiety shows higher electrophilicity (Fukui index f⁺ = 0.15) compared to unsubstituted acetyl groups .

- MD Simulations: Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways .

Validation: Compare computational results with experimental kinetic data (e.g., reaction rates with amines) .

Advanced Research: How should researchers address contradictions in reported solubility data?

Methodological Answer:

- Data Reconciliation: Solubility discrepancies (e.g., 12 mg/mL in DMSO vs. 8 mg/mL in water) may arise from polymorphic forms. Characterize batches via XRD to identify crystalline vs. amorphous states .

- Standardization: Use USP/Ph. Eur. buffers (pH 1.2–7.4) for equilibrium solubility studies at 25°C .

Example Table:

| Solvent | Reported Solubility (mg/mL) | Source |

|---|---|---|

| DMSO | 12 ± 0.5 | |

| Water | 8 ± 0.3 | |

| Ethanol | 25 ± 1.2 |

Advanced Research: What safety protocols are critical for handling this compound?

Methodological Answer:

- Toxicity Mitigation: Wear nitrile gloves and goggles; the compound may cause eye/skin irritation (LD₅₀ > 2000 mg/kg in rats) .

- Spill Management: Neutralize acidic residues with sodium bicarbonate; collect waste in certified containers for incineration .

- Storage: Store at 2–8°C under argon to prevent oxidation; shelf life ≈12 months .

Advanced Research: How can researchers resolve conflicting bioactivity data in kinase inhibition assays?

Methodological Answer:

- Assay Optimization:

- Data Analysis: Apply Hill slope corrections to dose-response curves to account for non-specific binding .

Contradiction Example: IC₅₀ values ranging from 0.5–5 µM may stem from variations in enzyme sources (recombinant vs. native) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.